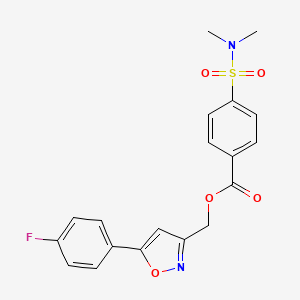

(5-(4-fluorophenyl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation and Mechanism Elucidation

One study investigated the transformation of phenol to benzoate by an anaerobic consortium, using isomeric fluorophenols to elucidate the mechanism. This research provides insights into the microbial degradation pathways of aromatic compounds, including those related to fluorophenyl groups, which are structurally related to the compound (Genthner, Townsend, & Chapman, 1989).

Drug Metabolism and Pharmacokinetics

Another study focused on the metabolism of dual angiotensin and endothelin receptor antagonists, where the modification of an isoxazole ring with fluorine was shown to impact the drug's metabolic stability and systemic exposure. This illustrates the pharmaceutical relevance of modifying aromatic compounds with fluorine to enhance drug properties (Zhang et al., 2007).

Novel Materials and Security Ink Applications

Research into novel half-cut cruciform molecules, including those with benzoate and fluorobenzoate groups, highlights their application in creating materials with unique optical properties, such as morphology-dependent fluorochromism. These properties have potential applications in security inks and advanced optical materials (Lu & Xia, 2016).

Liquid Crystals and Mesomorphic Properties

A study on chiral benzoates and fluorobenzoates explored their mesomorphic properties, revealing the occurrence of an antiferroelectric smectic phase with potential applications in liquid crystal displays and optical devices (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Antimicrobial and Antitubercular Activities

Research on isoxazole derivatives, including those with fluorophenyl groups, has demonstrated potent herbicidal and antimicrobial activities. These findings suggest potential applications in agriculture and the development of new antimicrobial agents (Hwang et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of action

Compounds containing the oxazole ring, such as this one, are known to exhibit a wide spectrum of biological activities .

Mode of action

Without specific information on this compound, it’s difficult to determine its exact mode of action. Oxazole derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions .

Biochemical pathways

Oxazole derivatives have been found to impact a variety of biological pathways, depending on their specific structure and target .

Result of action

Oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O5S/c1-22(2)28(24,25)17-9-5-14(6-10-17)19(23)26-12-16-11-18(27-21-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFWEUDYMPPOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2536141.png)

![4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile](/img/structure/B2536144.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2536151.png)

![2-Chloro-N-[2-(2-chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B2536155.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)

![cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)](/img/structure/B2536161.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2536164.png)